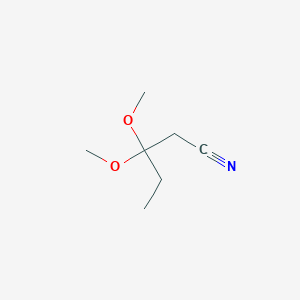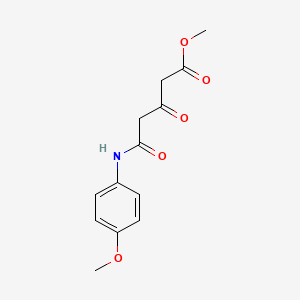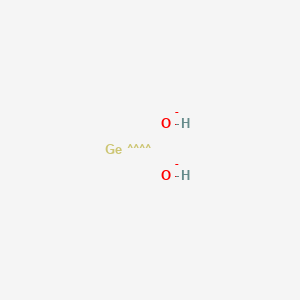
Methyl 3-(cyclohexyloxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(Cyclohexyloxy)prop-2-enoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Es zeichnet sich durch das Vorhandensein einer Cyclohexyloxygruppe aus, die an einen Prop-2-enoat-Rest gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(Cyclohexyloxy)prop-2-enoat beinhaltet typischerweise die Veresterung von 3-(Cyclohexyloxy)prop-2-ensäure mit Methanol in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
3-(Cyclohexyloxy)prop-2-ensäure+Methanol saurer KatalysatorMethyl-3-(Cyclohexyloxy)prop-2-enoat+Wasser
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von Methyl-3-(Cyclohexyloxy)prop-2-enoat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von festen sauren Katalysatoren wie sulfonierten Harzen kann den Veresterungsprozess erleichtern. Darüber hinaus werden die Reaktionsbedingungen wie Temperatur und Druck optimiert, um die Produktionsrate zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-(Cyclohexyloxy)prop-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um eine Substitution zu erreichen.
Hauptprodukte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Ester oder Ether.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(Cyclohexyloxy)prop-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung enzymkatalysierter Reaktionen unter Beteiligung von Estern verwendet werden.
Industrie: Wird aufgrund seiner Reaktivität und Stabilität bei der Herstellung von Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(Cyclohexyloxy)prop-2-enoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann die Estergruppe durch Esterasen hydrolysiert werden, um die aktive Cyclohexyloxygruppe freizusetzen. Diese Gruppe kann dann mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Wirkmechanismus
The mechanism of action of methyl 3-(cyclohexyloxy)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active cyclohexyloxy group. This group can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(3-Methylphenyl)prop-2-enoat
- Methyl-(2E)-3-(4-Methoxyphenyl)prop-2-enoat
- Methyl-2-Cyano-3-(3-Fluorphenyl)prop-2-enoat
Einzigartigkeit
Methyl-3-(Cyclohexyloxy)prop-2-enoat ist aufgrund des Vorhandenseins der Cyclohexyloxygruppe einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Gruppe erhöht die Stabilität und Reaktivität der Verbindung, wodurch sie für verschiedene Anwendungen geeignet ist, die ähnliche Verbindungen möglicherweise nicht erreichen können.
Eigenschaften
CAS-Nummer |
646516-60-1 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 3-cyclohexyloxyprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
HXYZMSJZMGRLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=COC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)



![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)






